Cas no 57002-01-4 (Boronic acid, B-(2-cyclohexylethenyl)-)

Boronic acid, B-(2-cyclohexylethenyl)- 化学的及び物理的性質
名前と識別子
-
- Boronic acid, B-(2-cyclohexylethenyl)-
-
- インチ: 1S/C8H15BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8,10-11H,1-5H2
- InChIKey: FBRJOMMIILHLCG-UHFFFAOYSA-N
- ほほえんだ: B(C=CC1CCCCC1)(O)O
Boronic acid, B-(2-cyclohexylethenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00812908-1g |
(2-Cyclohexylvinyl)boronic acid |
57002-01-4 | 95% mix TBC as stabilizer | 1g |
¥1029.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325464-1g |
(2-Cyclohexylvinyl)boronic acid |
57002-01-4 | 95% mix TBC as stabilizer | 1g |
¥1543.00 | 2024-05-08 | |
Ambeed | A867685-1g |
(2-Cyclohexylvinyl)boronic acid |
57002-01-4 | 95% mix TBC as stabilizer | 1g |
$150.0 | 2024-08-02 |
Boronic acid, B-(2-cyclohexylethenyl)- 関連文献
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
Boronic acid, B-(2-cyclohexylethenyl)-に関する追加情報
Boronic acid, B-(2-cyclohexylethenyl)- and its Applications in Modern Chemical Biology
Boronic acid, B-(2-cyclohexylethenyl)- (CAS No. 57002-01-4) is a versatile organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and chemical properties. This compound, characterized by a boronic acid functional group attached to a substituted ethenyl ring, exhibits remarkable reactivity and selectivity, making it a valuable tool in the development of pharmaceuticals, agrochemicals, and materials science. The presence of the cyclohexyl substituent enhances its stability and solubility, broadening its range of applications in synthetic chemistry and drug discovery.
The boronic acid moiety in Boronic acid, B-(2-cyclohexylethenyl)- is known for its ability to form stable complexes with diols and other heterocyclic compounds through boronate ester formation. This property is exploited in various biochemical processes, including the development of protease inhibitors and carbohydrate-based therapeutics. The compound's ability to undergo reversible reactions with diols makes it an excellent candidate for use in dynamic covalent chemistry, where temporary bonds are essential for the assembly and disassembly of complex molecular structures.
In recent years, Boronic acid, B-(2-cyclohexylethenyl)- has been extensively studied for its potential in the field of medicinal chemistry. Its structural framework allows for modifications that can enhance bioavailability and target specificity, making it a promising scaffold for drug development. For instance, researchers have leveraged this compound to design novel inhibitors targeting enzymes involved in inflammatory diseases and cancer. The cyclohexyl group provides steric hindrance that can improve binding affinity to biological targets, while the boronic acid group remains crucial for interactions with other molecules.
One of the most exciting applications of Boronic acid, B-(2-cyclohexylethenyl)- is in the realm of click chemistry, where it serves as a key building block for the rapid construction of complex molecules. Click reactions involving boronic acids are highly efficient and selective, enabling scientists to synthesize intricate structures with minimal byproducts. This has opened up new avenues in drug discovery and material science, where rapid synthesis is often required to explore a wide range of molecular possibilities.
The compound's stability under various conditions also makes it suitable for industrial applications. For example, it can be used in the production of advanced polymers and coatings where its ability to form stable cross-links is beneficial. Additionally, its compatibility with green chemistry principles aligns with the growing demand for sustainable chemical processes. By reducing waste and improving reaction efficiency, Boronic acid, B-(2-cyclohexylethenyl)- contributes to more environmentally friendly synthetic routes.
Recent studies have also highlighted the role of Boronic acid, B-(2-cyclohexylethenyl)- in nanotechnology. Its unique properties allow it to be incorporated into nanocarriers designed for targeted drug delivery. These carriers can enhance therapeutic efficacy by delivering drugs directly to affected areas while minimizing side effects. The boronic acid group's ability to interact with biological systems makes it an ideal candidate for designing smart materials that respond to specific stimuli within the body.
The future prospects of Boronic acid, B-(2-cyclohexylethenyl)- are vast and multifaceted. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an even greater role in chemical biology and beyond. Its versatility, combined with its favorable chemical properties, makes it a cornerstone of modern synthetic chemistry and a key player in the development of next-generation therapeutics.
57002-01-4 (Boronic acid, B-(2-cyclohexylethenyl)-) 関連製品
- 83724-85-0(6-methyl-3-nitro-Pyrazolo[1,5-a]pyrimidine)
- 1219903-04-4(N-(furan-2-yl)methyl-1-methanesulfonyl-N-(thiophen-3-yl)methylpiperidine-4-carboxamide)
- 1361665-10-2(2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl)
- 500204-21-7(2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acid)
- 2138142-49-9(2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy-)
- 2228096-79-3(2-methoxy-2-(thiolan-2-yl)propan-1-amine)
- 946301-50-4(N-(3,4-difluorophenyl)-1-(3-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 239463-74-2(Ethoxy Silodosin)
- 2228726-04-1(1-(6-fluoropyridin-3-yl)cyclopentylmethanamine)
- 1807287-69-9(Ethyl 4-cyano-3-fluoro-5-formylbenzoate)



